molecular formula C19H22N4O5S B2641727 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 899977-66-3

2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No. B2641727
CAS RN: 899977-66-3
M. Wt: 418.47
InChI Key: JZTCRJQBWZKRIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimalarial Activity : A study by Werbel et al. (1986) found that certain compounds similar to the one you're interested in showed increasing antimalarial potency against Plasmodium berghei in mice. This research highlights the potential of these compounds in treating malaria, especially in strains resistant to other treatments (Werbel et al., 1986).

  • Synthesis and Cyclization : Fante et al. (2014) described a novel route for synthesizing benzofused lactams through intramolecular cyclization. This process could be relevant for creating similar compounds for various applications (Fante et al., 2014).

  • Glycoside Synthesis : Research by Jeanloz et al. (1968) involved synthesizing glycosides of related compounds, demonstrating the versatility of these compounds in chemical synthesis (Jeanloz et al., 1968).

  • Structural Aspects and Properties : Karmakar et al. (2007) studied the structural aspects and properties of amide-containing isoquinoline derivatives, which are closely related to your compound of interest. Such studies are crucial for understanding the chemical and physical properties of these compounds (Karmakar et al., 2007).

  • Antimicrobial Studies : A study by Chai et al. (2017) on similar compounds revealed their antimicrobial potential. This suggests possible applications in fighting microbial infections (Chai et al., 2017).

  • Insecticidal Activity : Bakhite et al. (2014) explored the insecticidal activity of pyridine derivatives, which can be a basis for developing new insecticides using similar compounds (Bakhite et al., 2014).

  • Allelochemical Transformation : Fomsgaard et al. (2004) reviewed the microbial transformation of benzoxazolinones, which are structurally related to the compound . Understanding these transformations can aid in agricultural applications (Fomsgaard et al., 2004).

properties

IUPAC Name

2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c24-10-4-9-22-16-8-2-1-7-15(16)18(21-19(22)26)29-12-17(25)20-13-5-3-6-14(11-13)23(27)28/h3,5-6,11,24H,1-2,4,7-10,12H2,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTCRJQBWZKRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.